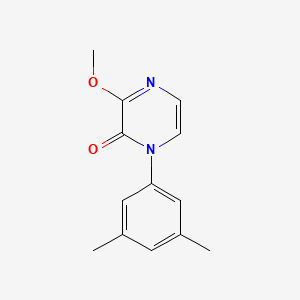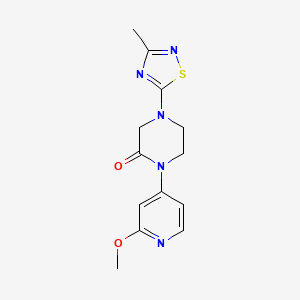
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in various chemical reactions. The methoxyphenyl group attached to the triazole ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:
- Preparation of 4-methoxyphenyl azide from 4-methoxyaniline.
- Reaction of 4-methoxyphenyl azide with an alkyne to form the triazole ring.
- Conversion of the resulting triazole to the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts such as copper(I) iodide can enhance the efficiency of the cycloaddition reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the substituent used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxaldehyde
Uniqueness
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and solubility compared to its carboxylic acid and carboxylate counterparts. Additionally, the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)14-6-9(10(11)15)12-13-14/h2-6H,1H3,(H2,11,15) |
InChI Key |
KHOPPJOHBDHDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12234368.png)
![2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B12234369.png)
![6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12234377.png)
![4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12234386.png)
![3-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12234390.png)
![4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12234397.png)
![1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine](/img/structure/B12234405.png)


![N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12234420.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12234422.png)
![4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12234423.png)
![(2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12234427.png)
